

# Potential off-target effects of BAY1125976

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Compound of Interest		
Compound Name:	BAY1125976	
Cat. No.:	B605920	Get Quote

# **Technical Support Center: BAY1125976**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **BAY1125976**, a selective allosteric inhibitor of AKT1 and AKT2.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BAY1125976**?

BAY1125976 is a potent and selective allosteric inhibitor of the serine/threonine kinases AKT1 and AKT2.[1][2] It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, which prevents its phosphorylation by the upstream kinase PDK1.[2][3] This mechanism of action is distinct from ATP-competitive inhibitors and contributes to its high selectivity. The inhibition of AKT1/2 leads to a downstream blockade of the PI3K/AKT/mTOR signaling pathway, which can induce apoptosis and reduce cell proliferation in tumor cells where this pathway is overactive.[4]

Q2: What is the selectivity profile of **BAY1125976** against AKT isoforms and other kinases?

**BAY1125976** is highly selective for AKT1 and AKT2 over AKT3.[1][4][5] Extensive kinase profiling has demonstrated the high selectivity of **BAY1125976**. In broad screening panels of over 450 kinases, **BAY1125976** did not show significant inhibition of other kinases at a concentration of 10  $\mu$ M, indicating a very low potential for off-target kinase effects.

Q3: What are the potential on-target toxicities observed with **BAY1125976** in clinical settings?



In a Phase I clinical trial in patients with advanced solid tumors, the most common treatment-related adverse events were elevations in liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (AP), and γ-glutamyltransferase (γ-GT).[6][7] Hyperglycemia was also observed, although less frequently. [7] These effects are considered to be on-target toxicities resulting from the inhibition of the crucial PI3K/AKT/mTOR pathway in non-cancerous tissues like the liver, where it plays a key role in metabolic processes.

# Troubleshooting Guide Issue 1: Unexpected Cell Viability or Proliferation Results

If you observe unexpected results in your cell viability or proliferation assays, consider the following:

- Cell Line Sensitivity: The sensitivity of different cell lines to BAY1125976 can vary. Cell lines
  with activating mutations in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations or loss
  of PTEN, are generally more sensitive.[4]
- On-Target Toxicity: At higher concentrations or with prolonged exposure, BAY1125976 may
  induce cytotoxicity even in cell lines that are not driven by the PI3K/AKT pathway due to the
  essential role of AKT in normal cell survival.

# Issue 2: Investigating Potential Hepatotoxicity in Preclinical Models

Given the clinical observations of elevated liver enzymes, it is prudent to assess the potential for hepatotoxicity in preclinical models.

 Experimental Approach: An in vitro hepatotoxicity assay using primary hepatocytes or liverderived cell lines (e.g., HepG2) can be employed. This allows for the assessment of key cytotoxicity markers.

# **Issue 3: Observing Alterations in Glucose Metabolism**



The on-target inhibition of AKT can lead to changes in glucose metabolism, as observed with hyperglycemia in clinical trials.

• Experimental Approach: A glucose uptake assay can be performed in your cell model to determine if **BAY1125976** affects the cellular uptake of glucose. This is particularly relevant as AKT2 is a key regulator of insulin-stimulated glucose uptake.

# **Quantitative Data**

Table 1: In Vitro Potency of BAY1125976 against AKT Isoforms

Target	IC50 (nM) at 10 μM ATP	IC50 (nM) at 2 mM ATP
AKT1	5.2	44
AKT2	18	36
AKT3	427	Not Reported

Data sourced from Selleck Chemicals product page.[1]

# Experimental Protocols Protocol 1: General In Vitro Hepatotoxicity Assay

This protocol provides a general framework for assessing the hepatotoxicity of **BAY1125976** in a cell-based assay.

#### 1. Cell Culture:

 Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) in appropriate media and conditions until they reach a confluent monolayer in a multi-well plate.

#### 2. Compound Treatment:

- Prepare a dilution series of BAY1125976 in culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of **BAY1125976**. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).



#### 3. Cytotoxicity Assessment:

- At the end of the incubation, assess cell viability using a standard method such as:
- MTT Assay: Measures mitochondrial metabolic activity.
- LDH Release Assay: Measures lactate dehydrogenase released from damaged cells into the culture medium.
- ATP Assay: Measures the intracellular ATP content as an indicator of cell viability.
- 4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the results to determine the IC50 (concentration at which 50% of cell viability is lost).

## **Protocol 2: General Glucose Uptake Assay**

This protocol outlines a general method for measuring glucose uptake in cells treated with **BAY1125976**.

- 1. Cell Culture and Serum Starvation:
- Plate cells in a multi-well format and allow them to adhere and grow.
- Before the assay, serum-starve the cells for a defined period (e.g., 4-16 hours) in a lowglucose medium to increase the sensitivity of the glucose uptake measurement.
- 2. Compound Treatment and Insulin Stimulation:
- Pre-incubate the cells with different concentrations of BAY1125976 for a specified time.
- To measure insulin-stimulated glucose uptake, add insulin to the appropriate wells and incubate for a short period (e.g., 15-30 minutes).
- 3. Glucose Uptake Measurement:
- Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., 3H-2-deoxyglucose) to the cells and incubate for a defined time (e.g., 10-60 minutes).
- Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).
- 4. Detection:







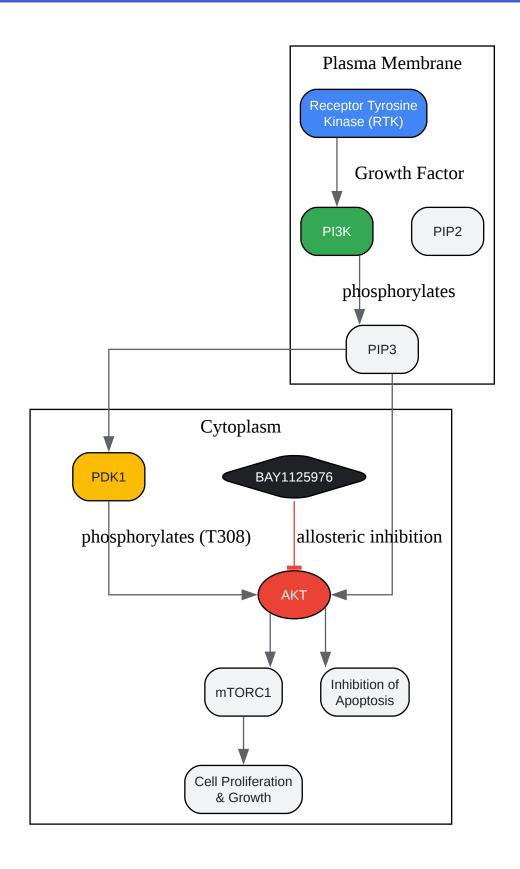
- If using a fluorescent analog, lyse the cells and measure the fluorescence using a plate reader.
- If using a radiolabeled analog, lyse the cells and measure the radioactivity using a scintillation counter.

#### 5. Data Analysis:

- Normalize the glucose uptake signal to the protein concentration in each well.
- Compare the glucose uptake in **BAY1125976**-treated cells to the vehicle-treated controls, both in the presence and absence of insulin.

### **Visualizations**

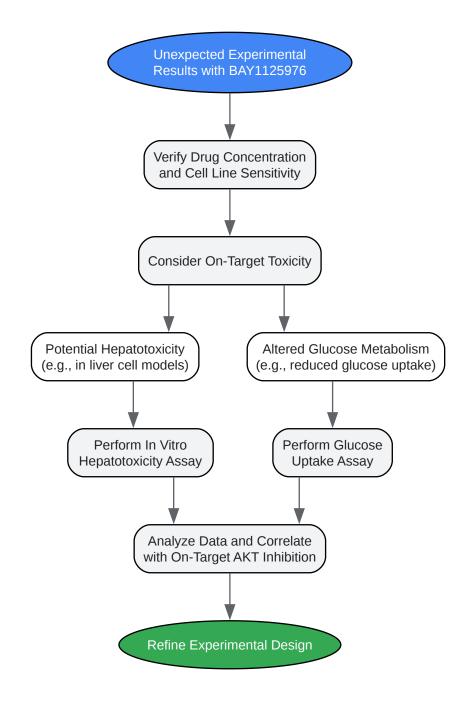




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Caption: PI3K/AKT Signaling Pathway and Inhibition by BAY1125976.

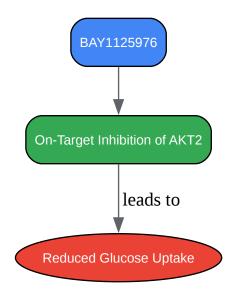




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Caption: Troubleshooting Workflow for Unexpected Results with BAY1125976.





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Caption: Relationship between On-Target AKT2 Inhibition and Glucose Metabolism.

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